molecular formula C13H15ClO B1368645 2-(3-Chlorophenyl)ethyl cyclobutyl ketone CAS No. 898787-54-7

2-(3-Chlorophenyl)ethyl cyclobutyl ketone

Cat. No.: B1368645
CAS No.: 898787-54-7
M. Wt: 222.71 g/mol
InChI Key: ZIHFHAGRWRGGSX-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)ethyl cyclobutyl ketone is an organic compound with the molecular formula C13H15ClO. It is a ketone derivative characterized by the presence of a cyclobutyl group attached to the carbonyl carbon and a 3-chlorophenyl group attached to the ethyl chain.

Scientific Research Applications

2-(3-Chlorophenyl)ethyl cyclobutyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

Specific safety and hazard information for “2-(3-Chlorophenyl)ethyl cyclobutyl ketone” is not available in the sources I found. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone typically involves the reaction of 3-chlorophenylacetic acid with cyclobutanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently reduced to yield the desired ketone. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)ethyl cyclobutyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)ethyl cyclobutyl ketone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)ethyl cyclobutyl ketone: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.

    2-(3-Bromophenyl)ethyl cyclobutyl ketone: Similar structure but with a bromine atom instead of chlorine.

    2-(3-Chlorophenyl)ethyl cyclopropyl ketone: Similar structure but with a cyclopropyl group instead of cyclobutyl.

Uniqueness

2-(3-Chlorophenyl)ethyl cyclobutyl ketone is unique due to the presence of both the cyclobutyl group and the 3-chlorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications and chemical synthesis .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-cyclobutylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c14-12-6-1-3-10(9-12)7-8-13(15)11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHFHAGRWRGGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644459
Record name 3-(3-Chlorophenyl)-1-cyclobutylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-54-7
Record name 3-(3-Chlorophenyl)-1-cyclobutylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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